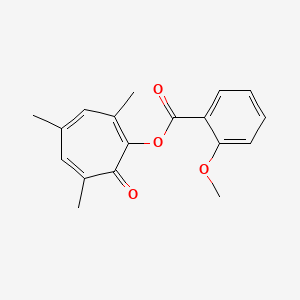![molecular formula C15H20ClN3OS B5663411 2-[(2-chlorobenzyl)thio]-N'-(1-methyl-4-piperidinylidene)acetohydrazide](/img/structure/B5663411.png)
2-[(2-chlorobenzyl)thio]-N'-(1-methyl-4-piperidinylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound of interest falls within the category of benzohydrazone derivatives, which are known for their potential biological activities. These compounds are often synthesized for their possible applications in various fields, including medicinal chemistry.
Synthesis Analysis
- A method for the synthesis of related compounds involves the reaction of arylsulphonylcyanoacetohydrazides with thioglycolic acid, yielding products with potential biological activity (Elgemeie et al., 2002).
- Another synthesis approach for similar compounds involves condensation reactions, as seen in the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate (Kumar et al., 2016).
Molecular Structure Analysis
- The molecular structure of benzohydrazone derivatives is characterized by N-H...O hydrogen bonds and weak π...π interactions, contributing to their stability (Zhou & Ma, 2012).
Chemical Reactions and Properties
- These compounds often exhibit significant reactivity, engaging in various chemical reactions such as condensation with aldehydes and reactions with arylmethylidinemalononitriles (Elgemeie et al., 2002).
Physical Properties Analysis
- The physical properties of similar compounds can be determined through techniques like X-ray diffraction, which provides insights into their crystal structure and stability (Zhou & Ma, 2012).
Chemical Properties Analysis
- The chemical properties, including reactivity and potential biological activity, are often a focus in the synthesis of such compounds. The presence of specific functional groups contributes to their chemical behavior and potential applications in medicinal chemistry (Elgemeie et al., 2002).
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-[(1-methylpiperidin-4-ylidene)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3OS/c1-19-8-6-13(7-9-19)17-18-15(20)11-21-10-12-4-2-3-5-14(12)16/h2-5H,6-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNGVKXDZUHZNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC(=O)CSCC2=CC=CC=C2Cl)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{rel-(3R,4S)-1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-4-propyl-3-pyrrolidinyl}cyclobutanecarboxamide hydrochloride](/img/structure/B5663333.png)

![methyl [(6-amino-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5663353.png)

![5-({4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5663355.png)
![N-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5663357.png)

![(5-chloro-2-methoxyphenyl)[(isoxazol-3-ylmethyl)(methyl)amino]acetic acid](/img/structure/B5663379.png)
![N-[(2-methyl-1-benzofuran-5-yl)carbonyl]-N-(3-pyridinylmethyl)-beta-alanine](/img/structure/B5663397.png)
![N-[4-(1-azocanylmethyl)phenyl]acetamide](/img/structure/B5663406.png)
![N-cyclopropyl-4-methoxy-3-{[1-(tetrahydrofuran-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5663419.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B5663423.png)

